2,8-Dimetoxiantraceno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

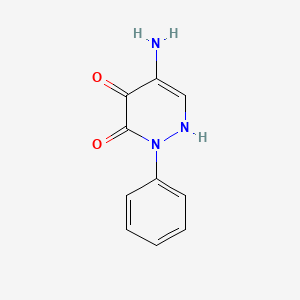

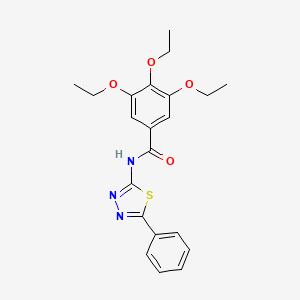

2,8-Dimethoxytetracene (2,8-DMT) is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It is a polycyclic aromatic compound with a molecular formula of C14H12O2. 2,8-DMT is a highly versatile compound that has a wide range of applications in the scientific research and industrial fields. It has been studied for its potential to act as a photosensitizer, a dye, and a catalyst, and has been found to have a variety of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Celdas Solares

2,8-Dimetoxiantraceno se puede utilizar en la fabricación de celdas solares . Puede utilizarse como aditivo en células solares de perovskita a base de estaño para mejorar su estructura y propiedades optoelectrónicas . La introducción de this compound puede inhibir eficazmente la oxidación de Sn2+ y pasivar los defectos de los límites de grano y los defectos puntuales en las películas de perovskita . Esto se traduce en una mayor duración del portador y una mejor calidad del cristal, lo que lleva a una mejor eficiencia de conversión de potencia .

Solventes Orgánicos

This compound se puede utilizar en la síntesis de 2,3-tetracenos sustituidos . Estos compuestos se han evaluado por sus propiedades de autoensamblaje en disolventes orgánicos . El proceso de síntesis implica la reacción de 2,3-Dimetoxibuta-1,3-dieno con benzoquinona .

Vidrios Conductores de Iones

Aunque no se menciona directamente en los resultados de la búsqueda, compuestos similares se han utilizado en la producción de vidrios conductores de iones . Estos vidrios tienen una amplia gama de aplicaciones, incluyendo baterías de película delgada de circuitos integrados, microbaterías, electrolitos sólidos, pilas de combustible, sensores electroquímicos, detectores ópticos, supercondensadores, filtros ópticos y guías de onda ópticas . Es posible que this compound pueda tener aplicaciones similares.

Mecanismo De Acción

The mechanism of action of 2,8-Dimethoxytetracene is not yet fully understood. However, it is known that it can act as a photosensitizer, meaning that it can absorb energy from light and transfer it to other molecules. This energy transfer can cause a variety of chemical reactions, such as the formation of reactive oxygen species (ROS) or the disruption of cellular membrane integrity. Additionally, 2,8-Dimethoxytetracene can act as a dye, meaning that it can absorb light and emit light of a different wavelength. This can be used to monitor biochemical processes or to visualize cellular structures.

Biochemical and Physiological Effects

2,8-Dimethoxytetracene has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit the growth of certain bacteria. It has also been found to have antioxidant and anti-inflammatory properties. Additionally, it has been found to have an effect on the expression of certain genes and proteins in cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,8-Dimethoxytetracene has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be stored in a stable form. Additionally, it is non-toxic and can be used in a variety of experiments. However, it is not as effective as some other photosensitizers and dyes, and it can be difficult to control the amount of energy that is transferred from the molecule to other molecules.

Direcciones Futuras

There are a number of possible future directions for 2,8-Dimethoxytetracene research. These include the development of more efficient synthesis methods, the use of 2,8-Dimethoxytetracene in combination with other compounds to enhance its effects, the development of new drugs based on 2,8-Dimethoxytetracene, and the use of 2,8-Dimethoxytetracene as a tool to study the structure and function of biological macromolecules. Additionally, further research is needed to understand the full range of biochemical and physiological effects of 2,8-Dimethoxytetracene and to develop new applications for the compound.

Métodos De Síntesis

2,8-Dimethoxytetracene can be synthesized through a variety of methods. The most common method is the Friedel-Crafts alkylation reaction. This reaction involves the reaction of an aromatic compound with an alkyl halide in the presence of an aluminum chloride catalyst. The resulting product is a substituted aromatic compound. Other methods of synthesis include the Diels-Alder reaction, the Wittig reaction, and the Stille reaction.

Propiedades

IUPAC Name |

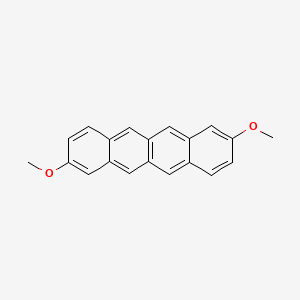

2,8-dimethoxytetracene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c1-21-19-5-3-13-7-16-10-18-12-20(22-2)6-4-14(18)8-15(16)9-17(13)11-19/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRYCFNBMHOSGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC3=C(C=C2C=C1)C=C4C=C(C=CC4=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496990.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2496991.png)

![Ethyl 1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidine-4-carboxylate hydrochloride](/img/structure/B2496999.png)

![(3As,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B2497001.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2497005.png)

![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2497008.png)